molecular formula C14H16N2O3S2 B12203704 N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

Cat. No.: B12203704
M. Wt: 324.4 g/mol
InChI Key: PSHXIKNIBICDLQ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a bicyclic sulfonamide derivative characterized by a fused tetrahydrothieno-thiazole core. The Z-configuration at the imine (C=N) group and the 3-methyl substituent on the thiazole ring contribute to stereochemical rigidity.

Properties

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenylacetamide

InChI

InChI=1S/C14H16N2O3S2/c1-16-11-8-21(18,19)9-12(11)20-14(16)15-13(17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3

InChI Key

PSHXIKNIBICDLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2SC1=NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tetrahydrothieno ring. The final step involves the formation of the ylidene linkage with the phenylacetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compound 1 : N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

  • Core structure: Tetrahydrothieno[3,4-d][1,3]thiazole with 5,5-dioxido groups.
  • Substituents :
    • 3-methyl on the thiazole ring.
    • 2-phenylacetamide at the imine nitrogen.

Compound 2 : 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (RN: 902047-85-2)

  • Core structure: Identical tetrahydrothieno-thiazole sulfone.
  • Substituents :
    • 3-(2-methoxyphenyl) on the thiazole ring (vs. 3-methyl in Compound 1).
    • 2-methoxyacetamide (vs. 2-phenylacetamide in Compound 1).

Key Differences :

Aromatic vs.

Acetamide Modifications : The methoxy group in Compound 2’s acetamide may increase solubility but reduce lipophilicity relative to the phenyl group in Compound 1.

Property Compound 1 Compound 2
Thiazole 3-Substituent Methyl 2-Methoxyphenyl
Acetamide Substituent Phenyl Methoxy
Potential Solubility Lower (hydrophobic phenyl) Higher (polar methoxy)

Pharmacopeial Thiazole Derivatives (PF 43(1))

The Pharmacopeial Forum lists structurally complex thiazole derivatives, such as:

  • Compound Y : Thiazol-5-ylmethyl carbamate with hydroxy, hydroperoxy, and ureido groups.
  • Compound Z : A bis-thiazole ureido derivative with extended peptide-like chains.

Comparison with Compound 1 :

Complexity : Compounds Y and Z feature multi-ring systems and peptide linkages absent in Compound 1.

Functional Groups : Hydroxy and hydroperoxy groups in Y/Z suggest redox or catalytic roles, whereas Compound 1’s sulfone and acetamide groups favor stability and target binding.

Applications : Y/Z are likely protease inhibitors or kinase modulators, while Compound 1’s simpler structure may serve as a lead for antimicrobial or anti-inflammatory agents.

Research Implications and Limitations

  • Structural Insights: Substituent variations in tetrahydrothieno-thiazole derivatives modulate solubility, target affinity, and metabolic stability. For example, Compound 2’s methoxy groups may improve aqueous solubility but reduce membrane permeability compared to Compound 1 .
  • Data Gaps: No explicit pharmacological or pharmacokinetic data for Compound 1 are available in the provided evidence. Further studies are needed to correlate structural features with bioactivity.
  • Synthetic Challenges : The Z-configuration in Compound 1 requires stereoselective synthesis, which may limit scalability compared to simpler analogs.

Biological Activity

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiazole ring fused with a tetrahydrothieno structure, which contributes to its chemical reactivity and interaction with biological targets. The presence of the phenylacetamide moiety enhances its pharmacological profile by potentially improving solubility and bioavailability.

Anticonvulsant Activity

Research has indicated that compounds structurally similar to this compound exhibit anticonvulsant properties. A study on related thiazole derivatives demonstrated significant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Notably, certain derivatives showed moderate binding affinity to neuronal voltage-sensitive sodium channels, suggesting a mechanism through which these compounds exert their anticonvulsant effects .

Antibacterial Activity

The antibacterial potential of thiazole derivatives has also been explored. A series of N-phenylacetamide derivatives containing thiazole moieties were evaluated against various bacterial strains. The most potent compound exhibited an EC50 value of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), outperforming known antibacterial agents like bismerthiazol . Scanning electron microscopy revealed that these compounds could disrupt bacterial cell membranes, indicating a possible mechanism of action.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in neurotransmission or bacterial metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its anticonvulsant effects.
  • Membrane Disruption : Similar to other thiazole derivatives, it may disrupt cellular membranes in bacteria leading to cell death.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Thiazole DerivativesAnticonvulsantSignificant activity in MES model; moderate binding to sodium channels.
N-Phenylacetamide DerivativesAntibacterialEC50 of 156.7 µM against Xoo; membrane disruption observed via SEM.
Related ThiazolesAnticancer PotentialInduced apoptosis in cancer cell lines; further studies needed for specificity.

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